molecular formula C8H15NO2S B15257119 2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione

2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione

Cat. No.: B15257119
M. Wt: 189.28 g/mol
InChI Key: LIFASBZAWLZEKC-UHFFFAOYSA-N
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Description

2Lambda6-thia-7-azaspiro[45]decane-2,2-dione is an organic compound with the molecular formula C8H15NO2S It is known for its unique spiro structure, which includes a sulfur atom and a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a haloalkane in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the spiro structure can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2Lambda6-thia-8-azaspiro[4.5]decane-2,2-dione: Similar structure but with a different position of the nitrogen atom.

    6-oxa-2Lambda6-thia-9-azaspiro[4.5]decane-2,2-dione: Contains an oxygen atom in the ring system.

Uniqueness

2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms. This combination of elements and structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

2λ6-thia-9-azaspiro[4.5]decane 2,2-dioxide

InChI

InChI=1S/C8H15NO2S/c10-12(11)5-3-8(7-12)2-1-4-9-6-8/h9H,1-7H2

InChI Key

LIFASBZAWLZEKC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCS(=O)(=O)C2)CNC1

Origin of Product

United States

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